molecular formula C36H50N4O7S2 B12302683 (2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

Cat. No.: B12302683
M. Wt: 714.9 g/mol
InChI Key: ZVOZJQQPUBRDRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy3 amine, also known as Sulfo-Cyanine3 amine, is a water-soluble dye derivative of Cyanine 3. This compound is characterized by its high photostability and compatibility with various fluorescence measuring equipment. It is easily detectable by the naked eye and is commonly used in biological labeling due to its ability to bind to proteins and antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy3 amine is synthesized by introducing an amino group to the Cyanine 3 dye. The sulfonate ion in the compound increases its water solubility, making it suitable for aqueous solutions . The synthesis involves the reaction of Cyanine 3 with an amine group, typically through nucleophilic substitution or addition-elimination sequences .

Industrial Production Methods

Industrial production of Sulfo-Cy3 amine involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in scientific research .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

    TAMRA (Tetramethylrhodamine): Another fluorescent dye used for labeling biological molecules.

    Alexa Fluor 555: A bright and photostable dye similar to Sulfo-Cy3 amine.

    DyLight 550: Known for its high fluorescence intensity and stability.

    BODIPY TMR-X: A dye with similar fluorescence properties.

Uniqueness

Sulfo-Cy3 amine stands out due to its high water solubility and compatibility with various fluorescence measuring equipment. Its ability to form stable covalent bonds with biological molecules makes it particularly useful for applications in biological labeling and fluorescence microscopy .

Properties

Molecular Formula

C36H50N4O7S2

Molecular Weight

714.9 g/mol

IUPAC Name

(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate

InChI

InChI=1S/C36H50N4O7S2/c1-35(2)28-24-26(48(42,43)44)17-19-30(28)39(5)32(35)14-13-15-33-36(3,4)29-25-27(49(45,46)47)18-20-31(29)40(33)23-12-8-9-16-34(41)38-22-11-7-6-10-21-37/h13-15,17-20,24-25H,6-12,16,21-23,37H2,1-5H3,(H2-,38,41,42,43,44,45,46,47)

InChI Key

ZVOZJQQPUBRDRD-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCC[NH3+])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.